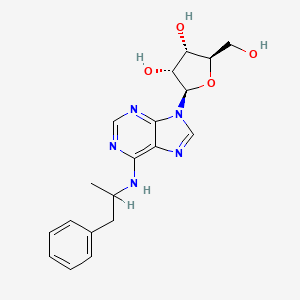

N-(1-Methyl-2-phenylethyl)adenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-N6-Phenylisopropyladenosin, allgemein bekannt als (S)-PIA, ist eine synthetische organische Verbindung, die zur Klasse der Adenosinrezeptoragonisten gehört. Es ist ein Stereoisomer von N6-Phenylisopropyladenosin, das für seine hohe Affinität und Selektivität gegenüber Adenosinrezeptoren, insbesondere dem A1-Rezeptor, bekannt ist. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht, darunter Neurologie und Kardiologie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-N6-Phenylisopropyladenosin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung des Adenosinderivats.

N-Alkylierung: Das Adenosinderivat wird unter kontrollierten Bedingungen mit Phenylisopropylamin N-alkyliert, um das gewünschte Produkt zu bilden.

Reinigung: Das Rohprodukt wird dann unter Verwendung chromatographischer Verfahren gereinigt, um (S)-N6-Phenylisopropyladenosin in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von (S)-N6-Phenylisopropyladenosin Folgendes beinhalten:

Großtechnische Synthese: Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen zur Skalierung des Syntheseprozesses.

Optimierung der Reaktionsbedingungen: Feinabstimmung von Parametern wie Temperatur, Druck und Lösungsmittelsystemen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

(S)-N6-Phenylisopropyladenosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Halogenide und Amine werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise hydroxylierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

(S)-N6-Phenylisopropyladenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien mit Adenosinrezeptoragonisten verwendet.

Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Rolle von Adenosinrezeptoren in der zellulären Signalübertragung und in physiologischen Prozessen zu verstehen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Herzrhythmusstörungen, neurodegenerativen Erkrankungen und ischämischen Schäden.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Forschung zur Wirkstoffentdeckung eingesetzt.

Wirkmechanismus

(S)-N6-Phenylisopropyladenosin übt seine Wirkung aus, indem es an Adenosinrezeptoren bindet, insbesondere an den A1-Rezeptor. Diese Bindung führt zur Aktivierung intrazellulärer Signalwege, darunter die Hemmung der Adenylatcyclase, die Reduktion der cyclischen Adenosinmonophosphat (cAMP)-Spiegel und die Modulation der Ionenkanalaktivität. Diese Wirkungen führen zu verschiedenen physiologischen Effekten wie Vasodilatation, Neuroprotektion und entzündungshemmenden Reaktionen .

Wirkmechanismus

(S)-N6-Phenylisopropyladenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. These actions result in various physiological effects, such as vasodilation, neuroprotection, and anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

(S)-N6-Phenylisopropyladenosin kann mit anderen Adenosinrezeptoragonisten verglichen werden, wie zum Beispiel:

N6-Cyclopentyladenosin (CPA): Bekannt für seine hohe Selektivität gegenüber A1-Rezeptoren, ähnlich wie (S)-N6-Phenylisopropyladenosin.

N6-Cyclohexyladenosin (CHA): Ein weiterer potenter A1-Rezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.

N6-Benzyladenosin (BA): Zeigt Affinität sowohl zu A1- als auch zu A2-Rezeptoren, was es im Vergleich zu (S)-N6-Phenylisopropyladenosin weniger selektiv macht.

Die Einzigartigkeit von (S)-N6-Phenylisopropyladenosin liegt in seiner spezifischen Stereochemie, die zu seiner hohen Selektivität und Potenz gegenüber dem A1-Rezeptor beiträgt und es von anderen Adenosinrezeptoragonisten unterscheidet .

Eigenschaften

CAS-Nummer |

20125-40-0 |

|---|---|

Molekularformel |

C19H23N5O4 |

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1 |

InChI-Schlüssel |

RIRGCFBBHQEQQH-UVCRECLJSA-N |

SMILES |

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Isomerische SMILES |

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Kanonische SMILES |

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Key on ui other cas no. |

38594-97-7 |

Synonyme |

(N6)-1-phenyl-2-propyladenosine 1-MPEAD N(6)-(1-methyl-2-phenethyl)adenosine N(6)-(2-phenylisopropyl)adenosine N-(1-methyl-2-phenylethyl)adenosine N-(1-methyl-2-phenylethyl)adenosine, (R)-isomer N-(1-methyl-2-phenylethyl)adenosine, (S)-isomer N6-PPA R-PIA S-PIA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.